2-Chloro-3-(trifluoromethyl)benzaldehyde

Description

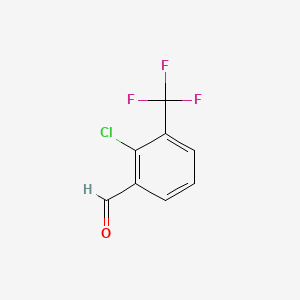

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-5(4-13)2-1-3-6(7)8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNCMOAFNYLOSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371518 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93118-03-7 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzaldehyde

This guide provides an in-depth exploration of the synthetic pathways to 2-Chloro-3-(trifluoromethyl)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the core chemical principles, offers detailed experimental protocols, and presents field-proven insights to ensure successful and reproducible synthesis.

Introduction: The Strategic Importance of this compound

This compound is a substituted aromatic aldehyde of significant interest in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho and meta to the aldehyde, respectively, makes it a versatile building block. The trifluoromethyl group, in particular, is a bioisostere for various functional groups and is known to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this aldehyde serves as a crucial precursor for a range of biologically active molecules, including calcium channel blockers.[1]

This guide will focus on the most prevalent and practical synthetic route to this valuable compound, providing a detailed mechanistic understanding and a robust experimental protocol.

Core Synthesis Strategy: Directed Ortho-Metalation and Formylation

The primary and most widely reported method for the synthesis of this compound involves a directed ortho-metalation (DoM) of 1-chloro-2-(trifluoromethyl)benzene, followed by formylation. This strategy leverages the directing ability of the trifluoromethyl group to achieve regioselective lithiation at the C3 position.

Mechanistic Insights

The reaction proceeds through two key steps:

-

Lithiation: The process begins with the deprotonation of 1-chloro-2-(trifluoromethyl)benzene using a strong organolithium base, typically n-butyllithium (n-BuLi). The electron-withdrawing nature of the trifluoromethyl group acidifies the adjacent aromatic protons, with the proton at the C3 position being the most acidic due to the combined inductive effects of the trifluoromethyl and chloro groups. The reaction is conducted at very low temperatures (-65 to -70 °C) to prevent side reactions, such as lithium-halogen exchange or decomposition of the aryllithium intermediate.[2][3][4]

-

Formylation: The resulting aryllithium species is a potent nucleophile. It readily attacks the electrophilic carbonyl carbon of a formylating agent, such as N,N-dimethylformamide (DMF) or N-methyl-N-phenylformamide.[2][3] This addition forms a tetrahedral intermediate which, upon aqueous acidic workup, hydrolyzes to yield the desired this compound.

The overall transformation is a powerful example of how existing substituents on an aromatic ring can be exploited to introduce new functional groups with high regioselectivity.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of procedures reported in the scientific literature and provides a reliable method for the laboratory-scale preparation of this compound.[2][3][4]

Reagents and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |

| 1-Chloro-2-(trifluoromethyl)benzene | C₇H₄ClF₃ | 180.56 | 50.0 g (277 mmol) | Starting material |

| n-Butyllithium | C₄H₉Li | 64.06 | 173 mL (1.6 M in hexanes, 277 mmol) | Deprotonating agent |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 21.3 mL (277 mmol) | Formylating agent |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 600 mL | Anhydrous solvent |

| 10% Sulfuric Acid | H₂SO₄ | 98.08 | As needed | For workup |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | Extraction solvent |

| Brine | NaCl (aq) | - | As needed | Washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying agent |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 1-chloro-2-(trifluoromethyl)benzene (50.0 g, 277 mmol) in 500 mL of anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to between -70 °C and -65 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (173 mL of a 1.6 M solution in hexanes, 277 mmol) dropwise to the stirred solution over a period of 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stirring: After the addition is complete, stir the reaction mixture at -70 °C for 2 hours.

-

Formylation: In a separate dry flask, prepare a solution of N,N-dimethylformamide (21.3 mL, 277 mmol) in 100 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at -70 °C.

-

Warming: After the addition, allow the reaction mixture to gradually warm to room temperature and stir overnight.

-

Quenching and Extraction: Carefully quench the reaction by pouring it into 200 mL of 10% sulfuric acid. Extract the aqueous layer with diethyl ether (2 x 200 mL).

-

Washing and Drying: Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

-

Solvent Removal and Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure. The resulting crude product can be purified by vacuum distillation or flash column chromatography (eluent: heptane/ethyl acetate = 20:1) to yield this compound as a colorless solid.[2][3]

Causality in Experimental Choices

-

Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents, including water. Therefore, the use of anhydrous solvents and a dry reaction setup under an inert atmosphere (nitrogen or argon) is critical to prevent quenching of the n-butyllithium and the aryllithium intermediate.

-

Low-Temperature Control: The stability of the aryllithium intermediate is highly temperature-dependent. Maintaining a low temperature (-65 to -70 °C) is essential to prevent side reactions such as β-elimination or reaction with the solvent.[1]

-

Slow Addition of Reagents: The dropwise addition of both n-butyllithium and the formylating agent helps to control the reaction exotherm and maintain the desired low temperature.

-

Acidic Workup: The tetrahedral intermediate formed after the addition of DMF is stable. Acidic workup is necessary to protonate the alkoxide and facilitate the elimination of dimethylamine, leading to the formation of the aldehyde.

Conclusion

The synthesis of this compound via directed ortho-metalation is a robust and efficient method that provides access to this valuable building block. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount for achieving high yields and purity. The insights and detailed protocol provided in this guide are intended to empower researchers to confidently and successfully perform this synthesis in their own laboratories.

References

-

PrepChem.com. Synthesis of 2-Chloro-3-trifluoromethylbenzaldehyde. [Link]

- Google Patents. KR870001315B1 - Process for the preparation of 2-chloro-3-trifluoro-methylbenzaldehyde.

- Google Patents. CN104016840A - Method for preparing o-trifluoromethyl benzaldehyde.

Sources

physical and chemical properties of 2-Chloro-3-(trifluoromethyl)benzaldehyde

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated and fluorinated aromatic aldehyde that serves as a critical building block in modern organic synthesis. Its chemical structure, featuring a benzaldehyde core substituted with both a chlorine atom and a trifluoromethyl group, imparts a unique combination of reactivity and physicochemical properties. The strategic placement of these functional groups makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1][2]

The trifluoromethyl group (-CF3) is a key pharmacophore in drug discovery, known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[2][3] The presence of the chlorine atom provides an additional site for chemical modification, further expanding its synthetic utility.[2] This guide provides a comprehensive overview of the physical and chemical properties, synthesis, reactivity, and applications of this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

The are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 93118-03-7 | [4][5][6] |

| Molecular Formula | C8H4ClF3O | [4][6] |

| Molecular Weight | 208.57 g/mol | [4][5][7] |

| Appearance | Colorless solid | [7] |

| Melting Point | 37-43 °C | [4][5] |

| InChI Key | KUNCMOAFNYLOSC-UHFFFAOYSA-N | [5][7] |

| SMILES | O=Cc1cccc(c1Cl)C(F)(F)F | [5] |

Synthesis of this compound

The primary synthetic route to this compound involves the ortho-lithiation of 1-chloro-2-(trifluoromethyl)benzene followed by formylation. This method provides a reliable and scalable process for obtaining the target compound.

Synthetic Workflow Diagram

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a synthesis of procedures described in the literature.[4][7]

Materials:

-

1-Chloro-2-(trifluoromethyl)benzene

-

n-Butyllithium (1.6 M solution in hexane)

-

N,N-Dimethylformamide (DMF) or N-methyl-N-phenylformamide

-

Anhydrous Tetrahydrofuran (THF)

-

10% Sulfuric Acid (or water)

-

Ether or Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Heptane

-

Ethyl Acetate

Procedure:

-

Reaction Setup: A solution of 1-chloro-2-(trifluoromethyl)benzene (1 equivalent) in anhydrous THF is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.

-

Lithiation: The solution is cooled to -70 °C to -65 °C in a dry ice/acetone bath. n-Butyllithium (1 equivalent) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature below -65 °C. The reaction mixture is stirred at this temperature for 1.5 to 2 hours.

-

Formylation: A solution of the formylating agent (DMF or N-methyl-N-phenylformamide, 1 equivalent) in anhydrous THF is added dropwise to the reaction mixture over 1 hour, again maintaining the temperature at -65 °C. The mixture is stirred for another 1.5 hours at this temperature.

-

Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by pouring it into 10% sulfuric acid or water.

-

Extraction and Drying: The aqueous mixture is extracted with ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure. The crude residue is purified by column chromatography on silica gel using a mixture of heptane and ethyl acetate as the eluent to yield this compound as a colorless solid.[4][7]

Chemical Reactivity and Electronic Effects

The reactivity of the aldehyde group in this compound is significantly influenced by the electronic effects of the chlorine and trifluoromethyl substituents on the aromatic ring.

Electronic Effects Diagram

Sources

- 1. CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof - Google Patents [patents.google.com]

- 2. nbinno.com [nbinno.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | 93118-03-7 [chemicalbook.com]

- 5. 2-氯-3-(三氟甲基)苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]

- 6. jk-sci.com [jk-sci.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzaldehyde: A Key Building Block in Modern Medicinal Chemistry

Introduction: In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing pharmacological profiles. The trifluoromethyl group (-CF3), in particular, is prized for its ability to enhance metabolic stability, improve receptor binding affinity, and increase lipophilicity, thereby positively influencing a drug candidate's bioavailability and efficacy.[1] Within the arsenal of fluorinated building blocks available to medicinal chemists, 2-Chloro-3-(trifluoromethyl)benzaldehyde (CAS No. 93118-03-7) has emerged as a particularly valuable and versatile intermediate. This guide provides an in-depth technical overview of its synthesis, chemical properties, reactivity, and applications, with a focus on its role in the synthesis of advanced pharmaceutical intermediates.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature with a distinct chemical architecture that dictates its reactivity and utility.[2] Its key physical and spectroscopic characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 93118-03-7 | [3] |

| Molecular Formula | C₈H₄ClF₃O | [3] |

| Molecular Weight | 208.56 g/mol | [2] |

| Melting Point | 37-43 °C (lit.) | [2] |

| Appearance | Colorless to yellowish solid | [4] |

| Purity | ≥95% | [5][6] |

| InChI Key | KUNCMOAFNYLOSC-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization Data:

| Technique | Expected Key Signals and Interpretation |

| ¹H NMR | The proton spectrum is expected to show three distinct signals in the aromatic region (typically δ 7.5-8.0 ppm) and a singlet for the aldehydic proton at a downfield chemical shift (δ ~10.0 ppm). The coupling patterns of the aromatic protons will be complex due to the substitution pattern. A representative spectrum in CDCl₃ is available.[6] |

| ¹³C NMR | The carbon spectrum will feature a signal for the carbonyl carbon around δ 190 ppm. The aromatic region will display signals for the six carbons of the benzene ring, with the carbons attached to the electron-withdrawing chloro and trifluoromethyl groups being significantly shifted. The trifluoromethyl carbon will appear as a quartet due to C-F coupling. |

| FTIR (ATR) | The infrared spectrum is characterized by a strong, sharp absorption band for the C=O stretch of the aldehyde group, typically around 1700-1720 cm⁻¹.[7] Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C-H stretches for the aldehyde are anticipated around 2720–2820 cm⁻¹.[7] Strong C-F stretching bands will be present in the 1100-1350 cm⁻¹ region. |

| Mass Spectrometry (EI) | The mass spectrum should show a molecular ion peak (M⁺) at m/z 208, with a characteristic M+2 peak at m/z 210 of approximately one-third the intensity, indicative of the presence of a chlorine atom. Key fragmentation patterns would include the loss of a hydrogen atom (M-1, m/z 207), the formyl radical (M-29, m/z 179), and potentially the loss of CO followed by rearrangement.[8] |

Synthesis and Manufacturing

The primary and most commercially viable route to this compound involves the directed ortho-metalation of 1-chloro-2-(trifluoromethyl)benzene followed by formylation.[9][10] This method provides a simple and efficient pathway to the target molecule in good yield.[9]

Detailed Synthesis Protocol

The following protocol is a representative example of the synthesis of this compound.[10]

Step 1: Lithiation of 1-Chloro-2-(trifluoromethyl)benzene

-

To a stirred solution of 1-chloro-2-(trifluoromethyl)-benzene (10 g) in dry tetrahydrofuran (100 ml) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -65 °C.

-

Slowly add n-butyllithium (36.4 ml of 1.6M in hexane) dropwise over 20 minutes, ensuring the temperature is maintained below -60 °C.

-

Stir the reaction mixture at -65 °C for 1.5 hours to ensure complete lithiation. The lithium atom is directed to the position ortho to the chloro group.

Step 2: Formylation

-

In a separate flask, prepare a solution of N-methyl-N-phenylformamide (6.85 ml) in dry tetrahydrofuran (30 ml).

-

Add the formylating agent solution dropwise to the reaction mixture over 1 hour, maintaining the temperature at -65 °C.

-

Continue stirring at this temperature for an additional 1.5 hours.

Step 3: Work-up and Purification

-

Allow the reaction mixture to slowly warm to room temperature.

-

Quench the reaction by pouring it onto 10% sulfuric acid.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent under reduced pressure.

-

The crude product is then purified by distillation or column chromatography to yield this compound as a colorless solid.

Reactivity and Electronic Profile

The chemical reactivity of this compound is dictated by the interplay of the electronic effects of its substituents on the benzaldehyde core. Both the chlorine atom and the trifluoromethyl group are strongly electron-withdrawing, which significantly influences the molecule's behavior in chemical transformations.

-

Inductive Effects (-I): The chlorine atom at the ortho position and the trifluoromethyl group at the meta position exert strong negative inductive effects.[1][5] This electron withdrawal increases the electrophilicity of the carbonyl carbon, making the aldehyde group highly susceptible to nucleophilic attack.[5]

-

Resonance Effects (-M): The trifluoromethyl group, when in the meta position, does not participate in resonance with the aldehyde group. The chlorine atom has a weak +M (electron-donating) effect due to its lone pairs, but this is overwhelmingly outweighed by its strong -I effect.

The net result of these electronic factors is a highly activated aldehyde, which is more reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.[2] This enhanced reactivity is a key feature that medicinal chemists exploit in the synthesis of complex molecules.

Precursor to (2-Chloro-3-trifluoromethylbenzyl)cyclopropylamine

This compound is also a key starting material for the synthesis of (2-chloro-3-trifluoromethylbenzyl)cyclopropylamine. [10]Cyclopropylamines are prevalent motifs in pharmaceuticals and agrochemicals due to their unique conformational properties and metabolic stability. [11]The synthesis of this intermediate is achieved through reductive amination.

Illustrative Experimental Protocol: Reductive Amination

This protocol describes a general procedure for the reductive amination of this compound with cyclopropylamine to form the corresponding secondary amine.

Step 1: Imine Formation

-

In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent such as methanol or dichloromethane.

-

Add cyclopropylamine (1.1 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the corresponding imine intermediate. The reaction can be monitored by TLC or GC-MS.

Step 2: Reduction

-

Once imine formation is complete, cool the reaction mixture in an ice bath.

-

Carefully add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

Step 3: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to give the crude product.

-

The final product, (2-chloro-3-trifluoromethylbenzyl)cyclopropylamine, can be purified by column chromatography.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

-

Hazard Identification: This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [2][5]* Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. [5]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents. [12]* First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. [5] * In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [5] * If inhaled: Move the person to fresh air and keep them comfortable for breathing. [5] * In all cases of exposure, seek medical advice if irritation or other symptoms persist.

-

Conclusion

This compound is a strategically important building block in medicinal and synthetic chemistry. The presence of both a chloro and a trifluoromethyl group on the benzaldehyde core results in a highly activated electrophile, facilitating a wide range of chemical transformations. Its demonstrated utility in the synthesis of high-value pharmaceutical targets, such as dihydropyridine calcium channel blockers, underscores its importance for researchers, scientists, and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling procedures is crucial for leveraging its full potential in the development of next-generation therapeutics.

References

- Google Patents. (n.d.). EP0145334A2 - Benzaldehyde derivative and process for its preparation.

- Google Patents. (n.d.). CN112624911A - 2-chloro-3-fluoro-4- (trifluoromethyl) benzaldehyde and synthetic method thereof.

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved January 7, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof.

-

Science.gov. (n.d.). hammett substituent constants: Topics by Science.gov. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 7, 2026, from [Link]

-

ACS Publications. (2025, July 30). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. Retrieved January 7, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). Reductive amination of 2-Cl-benzaldehyde with DMA using Pd/AC catalysts. Retrieved January 7, 2026, from [Link]

-

Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved January 7, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic trifluoromethylation of iodoarenes. Retrieved January 7, 2026, from [Link]

-

[Link]. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern. Retrieved January 7, 2026, from [Link]

-

CORE. (1986, May 23). Fragmentations of protonated benzaldehydes via intermediate ion/molecule complexes. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) methanone: structural characterization of a side product in benzothiazinone synthesis. Retrieved January 7, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO infrared spectrum of benzaldehyde. Retrieved January 7, 2026, from [Link]

-

YouTube. (2018, November 16). Part 21: Mass Spectrometry - Fragmentation and Interpretation. Retrieved January 7, 2026, from [Link]

-

YouTube. (2023, October 20). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved January 7, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) 3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethyl-N-[3-(trifluoromethyl)phenyl]cyclopropanecarboxamide. Retrieved January 7, 2026, from [Link]

-

ATAMAN KIMYA. (n.d.). ORTHO CHLORO BENZALDEHYDE. Retrieved January 7, 2026, from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved January 7, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Chloro-5-(trifluoromethyl)benzaldehyde - Optional[ATR-IR] - Spectrum. Retrieved January 7, 2026, from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

PubChem. (n.d.). 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. Retrieved January 7, 2026, from [Link]

-

Chemspace. (n.d.). N-{[2-(trifluoromethyl)phenyl]methyl}cyclopropanamine hydrochloride. Retrieved January 7, 2026, from [Link]

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. spectrabase.com [spectrabase.com]

- 7. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. EP0145334A2 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 10. EP0145334A3 - Benzaldehyde derivative and process for its preparation - Google Patents [patents.google.com]

- 11. spectrabase.com [spectrabase.com]

- 12. chem.libretexts.org [chem.libretexts.org]

molecular weight of 2-Chloro-3-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzaldehyde: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in the fields of pharmaceutical and materials science. The document details its fundamental physicochemical properties, outlines a robust and validated protocol for its synthesis and purification, and explores its spectroscopic characteristics for definitive identification. Furthermore, this guide delves into the strategic applications of this molecule, particularly in drug discovery, emphasizing the synergistic roles of its chloro, trifluoromethyl, and aldehyde functionalities. Safety protocols and handling procedures are also discussed to ensure its effective and safe utilization in a research and development setting. This paper is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.

Introduction to a Versatile Synthetic Building Block

This compound is a substituted aromatic aldehyde that has garnered significant interest as a versatile precursor in organic synthesis. Its molecular architecture is distinguished by three key functional components on a benzene ring: an aldehyde group, a chlorine atom, and a trifluoromethyl (-CF3) group. This unique combination of electron-withdrawing groups and a reactive aldehyde moiety makes it an invaluable starting material for constructing complex molecular frameworks.

The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry. Its incorporation into drug candidates is a well-established strategy for enhancing pharmacological profiles, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2][3] The chlorine atom provides an additional site for synthetic modification through reactions like nucleophilic aromatic substitution or cross-coupling.[1] The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, such as reductive aminations, Wittig reactions, and condensations, enabling the synthesis of diverse compound libraries.[1] This guide serves as a senior application scientist’s perspective on the practical synthesis, characterization, and application of this high-value intermediate.

Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application in synthesis. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | [4][5][6] |

| Molecular Weight | 208.57 g/mol | [4][5][6][7] |

| CAS Number | 93118-03-7 | [4][5][6][8] |

| Appearance | Colorless to light yellow solid | [7] |

| Melting Point | 37-43 °C | [4] |

| IUPAC Name | This compound | [5] |

| InChIKey | KUNCMOAFNYLOSC-UHFFFAOYSA-N | [5][6][7] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a directed ortho-lithiation of 1-chloro-2-(trifluoromethyl)benzene, followed by formylation. This approach is efficient and provides good control over the regioselectivity of the formyl group introduction.

Synthetic Workflow Overview

The causality behind this synthetic strategy lies in the ability of the trifluoromethyl group's ortho-directing neighbor, the chlorine atom, to facilitate the deprotonation at the adjacent carbon position by a strong base like n-butyllithium. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality.

Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, where successful execution relies on the rigorous exclusion of atmospheric moisture and the maintenance of low temperatures to prevent side reactions.

-

Reactor Preparation: A multi-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is dried in an oven and assembled hot under a stream of dry nitrogen. This anhydrous condition is critical as organolithium reagents are extremely reactive with water.

-

Reagent Charging: The flask is charged with a solution of 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). The solution is then cooled to -70 °C using a dry ice/acetone bath. Maintaining this low temperature is paramount to ensure the stability of the lithiated intermediate and prevent undesired side reactions.[4]

-

Lithiation: A solution of n-butyllithium (1.6 M in hexanes, 1.0 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -65 °C.[7] The mixture is stirred at this temperature for 1.5 to 2 hours to allow for complete formation of the lithiated species.[4][7]

-

Formylation: N,N-dimethylformamide (DMF) (1.0 eq) dissolved in anhydrous THF is added dropwise to the reaction mixture, again maintaining the temperature at or below -65 °C.[4] The reaction is stirred for an additional 1.5 hours at this temperature and then allowed to warm to room temperature.

-

Work-up: The reaction is carefully quenched by the addition of water or a dilute acid solution (e.g., 10% sulfuric acid).[4][7] The aqueous mixture is then extracted with an organic solvent such as diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and concentrated under reduced pressure.[4][7]

Purification Protocol

The crude residue obtained after solvent evaporation typically requires purification to achieve high purity (>95%).

-

Fast Column Chromatography: The residue is purified by flash column chromatography on silica gel. A non-polar eluent system, such as heptane/ethyl acetate (e.g., 20:1 v/v), is effective for separating the product from non-polar starting materials and polar impurities.[4]

-

Distillation/Recrystallization: Alternatively, the crude product can be distilled under reduced pressure.[7] Given its melting point, the distilled solid can be further purified by recrystallization from a suitable solvent like petroleum ether.[7]

Spectroscopic Characterization

Structural confirmation and purity assessment are typically performed using a combination of spectroscopic techniques. The electron-withdrawing nature of the chloro and trifluoromethyl groups significantly influences the chemical shifts of the aromatic protons and carbons, providing a unique spectral fingerprint.

Expected Spectroscopic Signatures

-

¹H NMR (Proton NMR): In a solvent like CDCl₃, the aldehyde proton is expected to appear as a singlet at a downfield chemical shift (δ ≈ 10.4 ppm). The aromatic protons will appear as a complex multiplet pattern in the range of δ 7.7-8.2 ppm, characteristic of a 1,2,3-trisubstituted benzene ring.[9]

-

¹³C NMR (Carbon NMR): The carbonyl carbon of the aldehyde will be observed at a characteristic downfield shift (δ ≈ 188-190 ppm). The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

-

¹⁹F NMR (Fluorine NMR): A single sharp resonance is expected for the three equivalent fluorine atoms of the -CF₃ group, typically around δ -60 to -63 ppm relative to a CFCl₃ standard.[9]

-

IR (Infrared) Spectroscopy: A strong, sharp absorption band corresponding to the C=O stretch of the aromatic aldehyde will be prominent in the region of 1700-1710 cm⁻¹.

Sample Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified solid in about 0.7 mL of deuterated chloroform (CDCl₃).[9]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).[9]

Applications in Research and Development

The synthetic utility of this compound is rooted in the reactivity of its aldehyde group, which serves as a gateway to numerous other functionalities.

Role as a Pharmaceutical Intermediate

This compound is a valuable intermediate for synthesizing more complex molecules with potential therapeutic applications. For instance, it can be used to prepare (2-chloro-3-trifluoromethylbenzyl)cyclopropylamine, a precursor for pharmaceutical candidates.[4] The presence of the trifluoromethyl group is a key feature used by medicinal chemists to enhance drug efficacy and metabolic stability.[1]

Synthetic Utility Workflow

The aldehyde group is readily transformed, allowing for the construction of diverse molecular scaffolds. This versatility is crucial in the early stages of drug discovery for generating compound libraries for screening.

Safety and Handling

As a reactive chemical intermediate, proper handling of this compound is essential to ensure laboratory safety.

Hazard Summary

The compound is classified with specific hazards that necessitate careful handling procedures.

| Hazard Statement | Description | GHS Code | Source(s) |

| Skin Corrosion/Irritation | Causes skin irritation | H315 | [8][10] |

| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | [8][10] |

| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | [8][10] |

Recommended Handling Procedures

Adherence to established laboratory safety protocols is mandatory when working with this compound.

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably inside a certified chemical fume hood, to minimize inhalation of dust or vapors.[10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields or a face shield, and a laboratory coat.[8][10]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials and sources of ignition.[10][11][12]

-

Spill & Disposal: In case of a spill, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal.[11] Dispose of waste in accordance with local, state, and federal regulations.[8][12]

-

First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[8] Always consult the Safety Data Sheet (SDS) before use.[10]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined physicochemical properties, coupled with established synthetic and purification protocols, make it a reliable intermediate. The compound's true value lies in the synergistic interplay of its functional groups, offering a versatile platform for the development of novel pharmaceuticals and advanced materials. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively harness its potential to drive innovation in chemical and biomedical sciences.

References

-

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde | C8H3ClF4O | CID 19995605. PubChem. [Link]

-

This compound | C8H4ClF3O | CID 2736672. PubChem. [Link]

-

Understanding the Safety and Handling of 2-Chloro-3-fluorobenzaldehyde. Medium. [Link]

-

This compound - Spectrum. SpectraBase. [Link]

-

The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Exploring 3-(Trifluoromethyl)benzaldehyde: Properties and Applications. Medium. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. innospk.com [innospk.com]

- 4. This compound | 93118-03-7 [chemicalbook.com]

- 5. This compound | C8H4ClF3O | CID 2736672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrabase.com [spectrabase.com]

- 7. benchchem.com [benchchem.com]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to the Reactivity of 2-Chloro-3-(trifluoromethyl)benzaldehyde

Abstract

This technical guide provides a comprehensive analysis of the synthesis, properties, and chemical reactivity of 2-Chloro-3-(trifluoromethyl)benzaldehyde (CTFBA). CTFBA is a highly functionalized aromatic aldehyde of significant interest to researchers and process chemists, particularly in the fields of pharmaceutical and agrochemical development. Its unique electronic profile, dictated by the synergistic electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl substituents, imbues the molecule with a distinct reactivity pattern. This document elucidates the mechanistic principles behind its synthesis via directed ortho-metalation and explores its primary reaction pathways, including oxidation, reduction, reductive amination, and condensation reactions. Detailed, field-tested protocols are provided for key transformations, supported by mechanistic diagrams and a discussion of the underlying chemical principles that govern experimental outcomes. This guide is intended to serve as a practical resource for scientists engaged in the design and execution of synthetic routes involving this versatile chemical intermediate.

Molecular Profile and Spectroscopic Characterization

This compound is a crystalline solid at room temperature, characterized by the molecular formula C₈H₄ClF₃O. The strategic placement of three distinct functional groups—an aldehyde, a chlorine atom, and a trifluoromethyl group—on the benzene ring creates a molecule with a highly polarized and electron-deficient aromatic system. This electronic structure is the primary determinant of its chemical behavior.

1.1. Physicochemical Properties

The key physical and chemical properties of CTFBA are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 93118-03-7 | [1] |

| Molecular Formula | C₈H₄ClF₃O | [1] |

| Molecular Weight | 208.56 g/mol | [2] |

| Appearance | Colorless to white solid | [2] |

| Melting Point | 37-43 °C | [1] |

| Boiling Point | 42-44 °C at 1.5 mmHg | N/A |

| InChI Key | KUNCMOAFNYLOSC-UHFFFAOYSA-N | [2] |

1.2. Spectroscopic Signature (¹H NMR)

While a fully assigned, peer-reviewed spectrum is not publicly available, the expected ¹H NMR spectrum in CDCl₃ can be reliably predicted based on fundamental principles.[3] The spectrum is distinguished by two key regions:

-

Aldehyde Proton: A sharp singlet is expected far downfield, typically in the range of δ 9.9-10.5 ppm.[4] This significant deshielding is a direct consequence of the anisotropic effect of the carbonyl double bond and the electron-withdrawing nature of the aromatic ring.

-

Aromatic Protons: Three protons on the aromatic ring will appear in the δ 7.5-8.2 ppm region. Their chemical shifts and coupling patterns are influenced by the electronic effects of the substituents. The proton at C4 (ortho to the aldehyde) will likely be the most deshielded. The complex splitting pattern will arise from ortho and meta coupling between the adjacent protons.

Synthesis via Directed Ortho-Metalation (DoM)

The most efficient and regioselective synthesis of CTFBA relies on the principle of Directed Ortho-Metalation (DoM).[5] This strategy leverages a directing group on an aromatic ring to guide a strong organolithium base to deprotonate the adjacent ortho position, creating a nucleophilic aryllithium species that can be trapped by an electrophile.

2.1. Mechanistic Rationale

In this synthesis, the starting material is 1-chloro-2-(trifluoromethyl)benzene. While both the chloro and trifluoromethyl groups are electron-withdrawing, the chloro group can act as a Directed Metalation Group (DMG). The lone pair electrons on the chlorine atom coordinate to the Lewis acidic lithium ion of the n-butyllithium base.[6][7] This coordination pre-positions the base for the regioselective abstraction of the proton at the C6 position (ortho to the chlorine), which is the most acidic proton adjacent to a DMG.

Causality of Experimental Conditions:

-

Strong Base (n-BuLi): The C-H bonds of an aromatic ring are not very acidic (pKa ~43). A very strong base like n-butyllithium (pKa of butane ~50) is required for deprotonation.[6]

-

Low Temperature (-70 to -65 °C): These reactions are performed at very low temperatures to prevent side reactions. At higher temperatures, the highly reactive aryllithium intermediate could potentially undergo elimination of lithium chloride to form a reactive benzyne intermediate or react with the THF solvent.[6]

-

Aprotic Solvent (THF): Tetrahydrofuran (THF) is used as it is a polar aprotic solvent that effectively solvates the organolithium species, breaking down its aggregates and increasing its reactivity.[6]

2.2. Synthesis Workflow Diagram

Caption: Workflow for the synthesis of CTFBA via DoM.

2.3. Detailed Experimental Protocol: Synthesis of CTFBA

Reference: Based on procedures from U.S. Patent US04686217 and ChemicalBook.[1][2]

-

Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel with 1-chloro-2-(trifluoromethyl)-benzene (10.0 g, 55.4 mmol) and anhydrous tetrahydrofuran (100 mL).

-

Cooling: Cool the stirred solution to between -70 °C and -65 °C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (1.6 M in hexanes, 36.4 mL, 58.2 mmol) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise above -65 °C.

-

Stirring: Stir the resulting mixture at -65 °C for 1.5 to 2 hours.

-

Formylation: In a separate flask, prepare a solution of N,N-dimethylformamide (DMF) (4.4 mL, 56.8 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the aryllithium mixture over 1 hour, maintaining the temperature at -65 °C.

-

Reaction Completion: Stir the reaction mixture at -65 °C for an additional 1.5 hours, then allow it to warm slowly to room temperature and stir overnight.

-

Quenching: Carefully pour the reaction mixture into a beaker containing 10% aqueous sulfuric acid (150 mL) or a similar dilute acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).

-

Washing & Drying: Combine the organic extracts and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude residue by vacuum distillation (oven temp 100-125 °C at 20 mmHg) or flash column chromatography to yield this compound as a colorless solid.

Core Reactivity Profile

The reactivity of CTFBA is dominated by the electrophilic nature of the aldehyde carbonyl carbon. This electrophilicity is significantly enhanced by the strong inductive (-I) and mesomeric (-M) electron-withdrawing effects of the ortho-chloro and meta-trifluoromethyl substituents. These groups decrease the electron density on the aromatic ring and, by extension, on the carbonyl carbon, making it highly susceptible to nucleophilic attack.

Caption: Electronic contributions of substituents in CTFBA.

3.1. Reactions at the Aldehyde Carbonyl

The electron-deficient carbonyl group is the primary site of reactivity, undergoing oxidation, reduction, and various nucleophilic addition/condensation reactions.

CTFBA can be readily oxidized to 2-chloro-3-(trifluoromethyl)benzoic acid, a valuable synthetic intermediate in its own right. Standard, potent oxidizing agents are effective for this transformation.[8][9]

Protocol: Oxidation using Potassium Permanganate

-

Dissolution: Dissolve this compound (5.0 g, 24.0 mmol) in acetone (100 mL) in a round-bottom flask.

-

Oxidant Addition: Slowly add a solution of potassium permanganate (KMnO₄) (4.5 g, 28.5 mmol) in water (50 mL) to the stirred solution. An exotherm may be observed.

-

Reaction: Heat the mixture to a gentle reflux for 2-4 hours, or until the purple color of the permanganate has disappeared and a brown precipitate of MnO₂ has formed.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide. Wash the filter cake with a small amount of acetone.

-

Acidification: Concentrate the filtrate to remove the acetone. Cool the remaining aqueous solution in an ice bath and acidify with concentrated HCl until the pH is ~2.

-

Isolation: The product, 2-chloro-3-(trifluoromethyl)benzoic acid, will precipitate as a white solid. Collect the solid by vacuum filtration, wash with cold water, and dry.

The aldehyde can be selectively reduced to the corresponding primary alcohol, 2-chloro-3-(trifluoromethyl)benzyl alcohol, using hydride-based reducing agents.[10] Sodium borohydride (NaBH₄) is a mild and effective reagent for this purpose.

Protocol: Reduction using Sodium Borohydride

-

Dissolution: In a round-bottom flask, dissolve this compound (5.0 g, 24.0 mmol) in methanol or ethanol (100 mL).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Reductant Addition: Add sodium borohydride (NaBH₄) (0.5 g, 13.2 mmol) portion-wise over 15 minutes, controlling any effervescence.

-

Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Quenching: Slowly add 1 M HCl to the mixture until the effervescence ceases to destroy excess NaBH₄.

-

Work-up: Remove the solvent under reduced pressure. Add water (50 mL) to the residue and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-chloro-3-(trifluoromethyl)benzyl alcohol.[11]

Reductive amination is a powerful method for forming C-N bonds. CTFBA can react with a primary or secondary amine to form an imine (or iminium ion) intermediate, which is then reduced in situ to the corresponding amine.[12][13] This pathway is used to prepare important pharmaceutical intermediates.[1]

Protocol: Synthesis of (2-chloro-3-trifluoromethylbenzyl)cyclopropylamine Reference: Based on the known transformation[1] and general reductive amination principles.[14][15]

-

Reaction Setup: To a solution of this compound (4.17 g, 20.0 mmol) in methanol (80 mL), add cyclopropylamine (1.14 g, 20.0 mmol).[14][16]

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

-

Reduction: Cool the solution to 0 °C and add sodium borohydride (0.83 g, 22.0 mmol) portion-wise.

-

Reaction Completion: Stir the reaction at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water (20 mL). Remove the methanol under reduced pressure.

-

Extraction: Add 1 M NaOH (30 mL) to the residue and extract with dichloromethane (3 x 40 mL).

-

Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to yield the target amine.

The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde, followed by dehydration.[17][18] The high electrophilicity of CTFBA makes it an excellent substrate for this reaction, which is typically catalyzed by a weak base like piperidine.[19]

Mechanism: Knoevenagel Condensation

Caption: Mechanism of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile Reference: Based on general procedures.[19][20]

-

Reactant Preparation: In a round-bottom flask, dissolve this compound (4.17 g, 20.0 mmol) and malononitrile (1.32 g, 20.0 mmol) in ethanol (50 mL).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.2 mL, ~2.0 mmol).

-

Reaction: Heat the mixture to a gentle reflux (~78 °C) and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

-

Isolation: Upon completion, cool the mixture to room temperature. The product will often precipitate from the solution.

-

Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol. If necessary, the product can be further purified by recrystallization.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate care.

-

Hazards: The compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[10]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its reactivity is dominated by the highly electrophilic aldehyde group, a direct result of the potent electron-withdrawing nature of the chloro and trifluoromethyl substituents. This guide has detailed its regioselective synthesis via directed ortho-metalation and provided a framework for understanding its primary transformations: oxidation, reduction, reductive amination, and condensation. The protocols and mechanistic insights presented herein offer a practical foundation for researchers and drug development professionals to effectively utilize this key intermediate in the synthesis of complex, high-value molecules.

References

-

Mortier, J. (n.d.). DIRECTED ORTHO METALATION. Retrieved from [Link]

-

Wikipedia. (2023). Directed ortho metalation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0006115). Retrieved from [Link]

-

SpectraBase. (n.d.). This compound - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

Baran Lab, Scripps Research. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

-

University College London. (n.d.). Chemical shifts. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Characterization of 2-Chloro-6-fluorobenzylalcohol using Electrochemical Approach. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Pharmaceutical Intermediates. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

-

Collum, D. B., et al. (2015). Mechanism of Lithium Diisopropylamide-Mediated Ortholithiation of 1,4-Bis(trifluoromethyl)benzene under Nonequilibrium Conditions. Journal of the American Chemical Society, 137(19), 6292-303. Retrieved from [Link]

-

ChemRxiv. (2020). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Southern University of Science and Technology. (n.d.). Direct Asymmetric Reductive Amination of α-Keto Acetals. Retrieved from [Link]

-

ACS Publications. (2025). Copper(II) Complexes Derived from Halogen-Substituted Schiff Base Ligands. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

-

ResearchGate. (2015). Oxidation of aldehydes to carboxylic acids. Retrieved from [Link]

-

Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

ResearchGate. (2023). Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe3O4@SiO2-CPTMS-DABCO. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes. Retrieved from [Link]

-

Wiley Online Library. (2023). Microwave-Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium-Based Heterogeneous Catalysts. Retrieved from [Link]

-

European Patent Office. (1989). Process for the manufacture of cyclopropylamine. Retrieved from [Link]

-

PubMed. (2017). Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). Preparing Carboxylic Acids. Retrieved from [Link]

-

National Institutes of Health. (2019). Deoxygenative trifluoromethylthiolation of carboxylic acids. Retrieved from [Link]

- Google Patents. (2021). Synthetic method of 2-trifluoromethyl benzamide.

Sources

- 1. This compound | 93118-03-7 [chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 6. uwindsor.ca [uwindsor.ca]

- 7. baranlab.org [baranlab.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 2-Chloro-3-(trifluoromethyl)benzyl alcohol | 261763-20-6 [smolecule.com]

- 11. scbt.com [scbt.com]

- 12. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 13. mdpi.com [mdpi.com]

- 14. longdom.org [longdom.org]

- 15. Production of Primary Amines by Reductive Amination of Biomass-Derived Aldehydes/Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 18. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. bhu.ac.in [bhu.ac.in]

starting materials for 2-Chloro-3-(trifluoromethyl)benzaldehyde synthesis

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzaldehyde: Starting Materials and Strategic Execution

Introduction

This compound is a highly valuable substituted benzaldehyde derivative that serves as a critical building block in the synthesis of a wide range of biologically active molecules. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts specific steric and electronic properties that are leveraged in the development of novel pharmaceuticals and agrochemicals.[1][2] The trifluoromethyl group, in particular, is a prized substituent in medicinal chemistry for its ability to enhance metabolic stability, lipophilicity, and binding affinity.[3]

The synthesis of this molecule, however, is not trivial. The primary challenge lies in the regioselective installation of the formyl (-CHO) group onto the 1-chloro-2-(trifluoromethyl)benzene core. The strong electron-withdrawing nature of both substituents deactivates the aromatic ring, complicating traditional electrophilic aromatic substitution approaches. This guide, intended for researchers and drug development professionals, provides a detailed examination of the predominant synthetic strategy—directed ortho-metalation—and explores viable alternative routes, grounding all protocols in mechanistic principles and field-proven insights.

Part 1: The Directed ortho-Metalation (DoM) Approach: A High-Yield Laboratory Standard

The most established and reliable method for the laboratory-scale synthesis of this compound is through a directed ortho-metalation (DoM) pathway. This strategy offers excellent regiocontrol, which is often difficult to achieve with polysubstituted aromatic systems.

Principle and Rationale: Overcoming Electronic Deactivation

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings, particularly those that are poor substrates for classical electrophilic substitution.[4][5] The strategy relies on a "directing metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base. This coordination event positions the base in close proximity to the ortho-proton, facilitating its abstraction (deprotonation) to form a thermodynamically stable aryllithium intermediate.[6]

In the case of the starting material, 1-chloro-2-(trifluoromethyl)benzene , the chloro group acts as a modest DMG. The lithiation occurs at the C3 position, which is ortho to the chlorine atom and situated between the two existing substituents. The strong inductive effect of the adjacent trifluoromethyl group increases the acidity of the C3 proton, making it the most favorable site for deprotonation by a strong base like n-butyllithium (n-BuLi).[1][7][8] The resulting aryllithium species is then trapped with an electrophilic formylating agent to yield the target aldehyde.

Core Starting Material: 1-Chloro-2-(trifluoromethyl)benzene

The primary starting material for this synthesis is 1-chloro-2-(trifluoromethyl)benzene. It is a commercially available chemical and serves as the foundational scaffold upon which the aldehyde functionality is built.

Detailed Experimental Protocol: Lithiation-Formylation

The following protocol is a synthesis of methodologies reported in the literature and represents a robust, self-validating system for obtaining this compound.[1][7][8]

Step 1: Reaction Setup and Lithiation

-

Rigorous Anhydrous Conditions: All glassware must be meticulously dried (e.g., flame-dried under vacuum or oven-dried at >120°C) and assembled under a dry, inert atmosphere (Nitrogen or Argon). Grignard reagents and organolithiums are extremely sensitive to moisture.[9]

-

Solvent and Reactant Preparation: To a three-necked flask equipped with a magnetic stirrer, thermometer, and an inert gas inlet, add 1-chloro-2-(trifluoromethyl)benzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to between -65°C and -70°C using a dry ice/acetone bath. Maintaining this low temperature is critical for the stability of the aryllithium intermediate and to prevent side reactions.

-

Addition of n-BuLi: Slowly add n-butyllithium (1.6 M in hexanes, ~1.0 eq) dropwise to the stirred solution, ensuring the internal temperature does not rise above -65°C.

-

Stirring: After the addition is complete, stir the mixture at -65°C for 1.5 to 2 hours to ensure complete formation of the aryllithium intermediate.

Step 2: Formylation

-

Addition of Formylating Agent: While maintaining the temperature at -65°C, slowly add a solution of the formylating agent, such as N,N-dimethylformamide (DMF, ~1.0 eq) or N-methyl-N-phenylformamide (~1.0 eq), dissolved in anhydrous THF.[1][7]

-

Reaction: Continue stirring the reaction mixture at this low temperature for an additional 1.5 hours.

-

Warming: Allow the reaction to gradually warm to room temperature.

Step 3: Work-up and Purification

-

Quenching: Carefully pour the reaction mixture into a cold aqueous acid solution (e.g., 10% sulfuric acid) to quench the reaction and hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction: Extract the aqueous mixture with an organic solvent such as diethyl ether (2x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.

-

Purification: The crude residue can be purified by vacuum distillation or flash column chromatography (eluent: heptane/ethyl acetate) to afford this compound as a colorless solid.[1][7]

Causality and In-Field Insights: The "Why" Behind the Protocol

-

Why n-Butyllithium? n-BuLi is an exceptionally strong base (pKa of butane ≈ 50), making it capable of deprotonating the relatively non-acidic protons of an aromatic ring (pKa ≈ 43).[4] Its bulky nature also disfavors it from acting as a nucleophile, thus preventing unwanted side reactions with the starting material.

-

Why Low Temperatures (-70°C)? This is arguably the most critical parameter. The aryllithium intermediate is highly reactive and can be unstable at higher temperatures. Low temperatures prevent decomposition and, crucially, halt potential side reactions like the reaction of n-BuLi with the THF solvent. It ensures high regioselectivity and minimizes byproduct formation.

-

Why Anhydrous Conditions? Organolithium reagents react instantaneously and exothermically with any protic source, including trace amounts of water. Failure to maintain strictly anhydrous conditions is the most common reason for reaction failure, as the n-BuLi will be quenched before it can deprotonate the aromatic ring.[9]

-

Choice of Formylating Agent: Both N,N-dimethylformamide (DMF) and N-methyl-N-phenylformamide are effective electrophiles for this transformation. They react with the nucleophilic aryllithium intermediate to form a tetrahedral intermediate, which upon acidic work-up, hydrolyzes to the desired aldehyde.

Visualization of the DoM Workflow

Sources

- 1. This compound | 93118-03-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. uwindsor.ca [uwindsor.ca]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. ias.ac.in [ias.ac.in]

- 7. benchchem.com [benchchem.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Building Blocks

In the landscape of drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a well-established strategy to enhance the pharmacological profile of drug candidates. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to improve metabolic stability, binding affinity, and lipophilicity.[1][2] 2-Chloro-3-(trifluoromethyl)benzaldehyde has emerged as a critical intermediate, offering a unique combination of reactive functionalities that medicinal chemists can exploit to construct complex and potent bioactive molecules.[1] Its structure, featuring an aldehyde, a chlorine atom, and a trifluoromethyl group on a benzene ring, provides a versatile platform for a variety of chemical transformations.[1]

Structural Formula and Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C8H4ClF3O and a molecular weight of 208.57 g/mol .[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C8H4ClF3O | [3] |

| Molecular Weight | 208.56 g/mol | [4][5] |

| CAS Number | 93118-03-7 | [3][4] |

| Appearance | Colorless solid | [6] |

| Melting Point | 37-43 °C | [3][5] |

| IUPAC Name | This compound | [4] |

| SMILES | C1=CC(=C(C(=C1)C(F)(F)F)Cl)C=O | [4] |

| InChI Key | KUNCMOAFNYLOSC-UHFFFAOYSA-N | [4][5] |

The presence of the electron-withdrawing trifluoromethyl and chloro groups on the benzene ring significantly influences the reactivity of the aldehyde group, making it a key synthon in organic synthesis.

Sources

An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-3-(trifluoromethyl)benzaldehyde

Sources

- 1. This compound | 93118-03-7 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. wcu.edu [wcu.edu]

- 9. bucknell.edu [bucknell.edu]

solubility of 2-Chloro-3-(trifluoromethyl)benzaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 2-Chloro-3-(trifluoromethyl)benzaldehyde in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 93118-03-7), a critical intermediate in contemporary drug discovery and organic synthesis. For researchers, scientists, and formulation experts, understanding the solubility profile of this compound is paramount for optimizing reaction conditions, developing purification strategies, and designing effective drug delivery systems. This document delineates the physicochemical properties of the molecule, offers a theoretical framework for predicting its solubility in various organic solvents, provides a detailed, field-proven experimental protocol for quantitative solubility determination, and discusses the practical applications of this essential data.

Introduction: The Strategic Importance of Solubility

This compound is a substituted benzaldehyde derivative whose structural motifs—a reactive aldehyde, an electron-withdrawing chloro group, and a lipophilic trifluoromethyl group—make it a versatile building block in medicinal chemistry.[1] Its utility as a precursor to complex pharmaceutical intermediates necessitates a thorough understanding of its physical properties, chief among them being solubility.[1]

Solubility dictates the choice of solvent for a chemical reaction, influences the efficiency of extractions, and is the foundational parameter for crystallization-based purification.[2] In drug development, poor solubility can hinder formulation, bioavailability, and ultimately, the therapeutic efficacy of a potential drug candidate. This guide, therefore, serves as a foundational resource for any scientist working with this compound, providing both theoretical insights and practical, actionable protocols.

Physicochemical Profile and Structural Analysis

To understand the solubility of a compound, one must first understand the molecule itself. The properties of this compound are a direct consequence of its unique structure.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 93118-03-7 | [1][3][4] |

| Molecular Formula | C₈H₄ClF₃O | [1][3] |

| Molecular Weight | 208.56 g/mol | [3][4] |

| Appearance | Solid | [5] |

| Melting Point | 37-43 °C | [1][4] |

| Structure | A benzene ring substituted with aldehyde (-CHO), chloro (-Cl), and trifluoromethyl (-CF₃) groups. | [4] |

Structural Impact on Solubility:

The solubility of this compound is governed by a balance of polar and non-polar characteristics:

-

Aldehyde Group (-CHO): The carbonyl imparts polarity to the molecule and can act as a hydrogen bond acceptor. This feature suggests potential solubility in polar solvents.

-

Benzene Ring: The aromatic ring is non-polar and hydrophobic, favoring solubility in non-polar or moderately polar solvents.

-

Chloro (-Cl) and Trifluoromethyl (-CF₃) Groups: Both are strongly electron-withdrawing and contribute significantly to the molecule's lipophilicity ("fat-loving" nature). The -CF₃ group, in particular, enhances solubility in non-polar and fluorous solvents while generally decreasing solubility in water.[6][7]

This combination of a polar head (aldehyde) and a largely lipophilic body suggests that the compound will exhibit poor solubility in highly polar protic solvents like water but good solubility in a range of common organic solvents.

Theoretical Framework and Qualitative Solubility Prediction

The foundational principle of "like dissolves like" provides a strong predictive framework for solubility.[2][8] This principle states that substances with similar polarities are more likely to be soluble in one another. Based on the structural analysis, we can predict the solubility behavior of this compound across different solvent classes.

While specific quantitative data is not widely published, a qualitative assessment can be expertly inferred. The synthesis of this compound often involves solvents like tetrahydrofuran (THF) and ether, implying good solubility in these media.[1][5]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene | Moderate to Good | The lipophilic benzene ring and halo-substituents will interact favorably with non-polar solvents. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | Good to Excellent | These solvents balance polarity (to interact with the aldehyde) and non-polar character (to interact with the ring), making them ideal candidates. |

| Polar Protic | Ethanol, Methanol | Moderate | The alcohol's ability to hydrogen bond can interact with the aldehyde, but the overall lipophilicity of the compound may limit high solubility. |

| Highly Polar | Water | Insoluble | The large, non-polar surface area of the molecule dominates, leading to poor interaction with the highly structured hydrogen-bonding network of water.[9] |

Standardized Protocol for Quantitative Solubility Determination

Trustworthy, quantitative data is essential for reproducible science. The following protocol describes the Equilibrium Shake-Flask Method followed by Gravimetric Analysis , a robust and reliable technique for determining the solubility of a solid compound in a given solvent.[10]

Causality Behind Experimental Choices:

-

Equilibrium: Shaking the mixture for an extended period (24 hours) ensures that the solution reaches its maximum saturation point, providing a true equilibrium solubility value, not just a kinetic one.

-